![molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3](/img/structure/B1622692.png)
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Overview
Description
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is an organic compound characterized by the presence of a chloro-substituted acetamide group attached to a 4-chlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenyl ethylamine with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetone, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It is often utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives through substitution reactions.
Reactions Involving 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
The compound can undergo several types of reactions:
- Oxidation : Produces carboxylic acids or ketones.
- Reduction : Yields amines or alcohols.
- Substitution : Generates various substituted derivatives depending on the nucleophile used.
Biological Applications
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities. It has been studied for its potential as an antiallergic and anti-inflammatory agent. The compound's structural similarities to known pharmaceuticals suggest it could be effective in treating conditions such as allergic rhinitis and asthma.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.
Compound | Activity | Tested Strains |
---|---|---|
This compound | Moderate antibacterial activity | E. coli, S. aureus |
Related chloroacetamides | Broad-spectrum activity | Drug-resistant strains of Candida |
Anticancer Research
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro tests demonstrated that the compound could induce apoptosis in colorectal and lung cancer cells, indicating its potential as an anticancer agent.
Cytotoxicity Assessment
Cell Line | Viability (%) | Concentration (µM) |
---|---|---|
Caco-2 | 39.8 | 10 |
A549 | 56.9 | 10 |
Summary of Findings
The applications of this compound span multiple scientific domains, including:
- Chemical Research : As an intermediate for synthesizing complex organic compounds.
- Biological Studies : Investigating its potential as an antiallergic and antimicrobial agent.
- Pharmaceutical Development : Exploring its efficacy as an anticancer drug.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity or interfere with cellular signaling processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-chlorophenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
- N-(4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both chloro and ethyl groups, which confer distinct chemical and biological properties compared to its analogs. This structural uniqueness may result in different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Biological Activity
2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The compound's structural uniqueness, characterized by the presence of chloro and ethyl groups, may influence its reactivity and biological profile.
- Molecular Formula : C10H11Cl2NO
- Molecular Weight : 232.1 g/mol
- Boiling Point : 368.8 °C
- Melting Point : 168 °C
- Density : 1.4 g/cm³
The biological activity of this compound is thought to involve interactions with specific molecular targets, leading to modulation of various biological pathways. These interactions may inhibit enzyme activities or interfere with cellular signaling processes, resulting in observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with a focus on bacterial strains.
Antimicrobial Efficacy Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 6.25 μg/mL |
Escherichia coli | 12.5 μg/mL |
Candida albicans | 8.0 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines.
Case Study: Anticancer Activity
In a study conducted at Tata Memorial Hospital, Mumbai, derivatives of this compound were synthesized and tested for their anticancer activity against MCF-7 (breast cancer) cells. Among the tested derivatives, one exhibited significant inhibition of cell proliferation:
- Compound Tested : N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
- Activity : Strong anticancer activity with IC50 values indicating effective cell growth inhibition.
This compound's mechanism involved the modulation of COX/LOX pathways, which are crucial in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Anti-inflammatory Efficacy Data
Model | Observed Effect |
---|---|
Carrageenan-induced paw edema | Significant reduction in edema |
Lipopolysaccharide (LPS) model | Decreased cytokine levels (TNF-α, IL-6) |
These results indicate potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVFSANFAUBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393594 | |
Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-33-3 | |
Record name | 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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